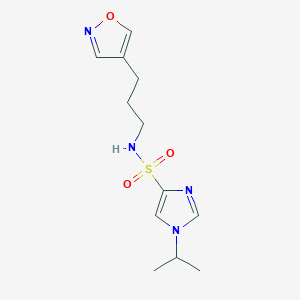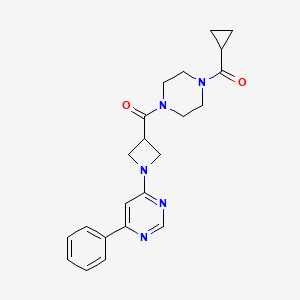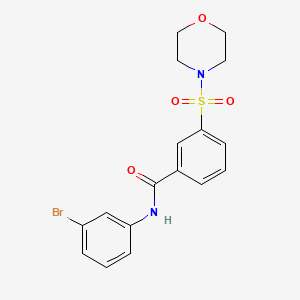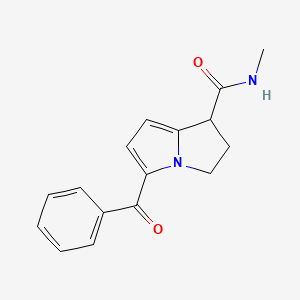
1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It has been shown to be effective in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
One-Pot Synthesis of Sulfonamides : Research has developed one-pot synthesis techniques for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, highlighting efficient and cost-effective methods for producing sulfonamide derivatives, which could include compounds structurally related to 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide. These methods employ catalysts like zinc chloride to achieve moderate to good yields under optimized conditions (Yu et al., 2014).
Catalytic Synthesis Approaches : Another study elaborates on the catalytic synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. This synthetic route potentially offers a method for creating complex sulfonamide structures, including 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide, indicating the versatility of sulfonamides in chemical synthesis (Greig et al., 2001).
Potential Biological Activities
Enzyme Inhibition Properties : Sulfonamide derivatives, including those structurally similar to 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide, have been investigated for their enzyme inhibition capabilities. Studies have demonstrated their effectiveness as carbonic anhydrase and acetylcholinesterase inhibitors, suggesting potential applications in treating conditions related to enzyme dysregulation. These compounds exhibit low cytotoxicity and selectivity towards tumor cells, indicating their promise as therapeutic agents (Ozgun et al., 2019).
Antimicrobial and Antiproliferative Activities : Another area of research focuses on the design and synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids, showcasing the antimicrobial and antiproliferative potential of sulfonamide derivatives. These compounds, including those related to 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide, have shown effectiveness against microbial strains and cancer cell lines, offering insights into their use in developing new therapeutic agents (Al-blewi et al., 2018).
properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-10(2)16-7-12(13-9-16)20(17,18)15-5-3-4-11-6-14-19-8-11/h6-10,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJTULFRBKNZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)

![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2781342.png)



![Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate](/img/structure/B2781348.png)
